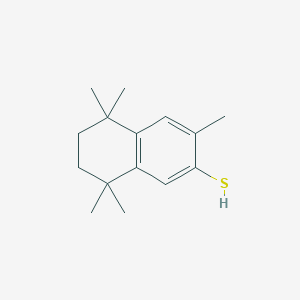
9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo(421)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- is a complex organic compound known for its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or receptor modulators. Its bicyclic structure allows it to interact with various biological targets.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its derivatives might serve as lead compounds for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Wirkmechanismus
The mechanism by which 9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- exerts its effects involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of its targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Known for its use in the acetoacetic ester synthesis.
Acetylacetone: Used in various chemical reactions due to its keto-enol tautomerism.
Diketene: A versatile intermediate in organic synthesis.
Uniqueness
What sets 9-Azabicyclo(4.2.1)non-2-ene-9-carboxylic acid, 2-(hydroxyacetyl)-, 1,1-dimethylethyl ester, (1R)- apart is its unique bicyclic structure, which imparts distinct chemical and biological properties. This structure allows it to participate in a wide range of reactions and interact with various biological targets, making it a valuable compound in multiple research fields.
Eigenschaften
CAS-Nummer |
125736-13-2 |
|---|---|
Molekularformel |
C15H23NO4 |
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
tert-butyl (1R)-2-(2-hydroxyacetyl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(19)16-10-5-4-6-11(13(18)9-17)12(16)8-7-10/h6,10,12,17H,4-5,7-9H2,1-3H3/t10?,12-/m1/s1 |
InChI-Schlüssel |
HYZOZBWCGBPEID-TVKKRMFBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC1CCC=C2C(=O)CO |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


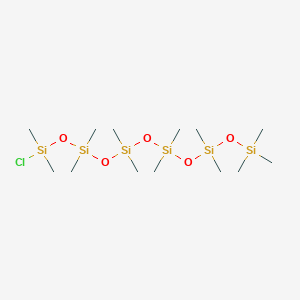
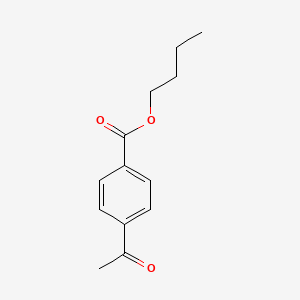
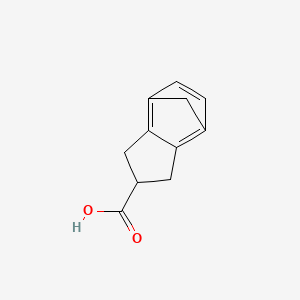
![4-Methoxy-5-[(thiophen-2-yl)methoxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14290115.png)

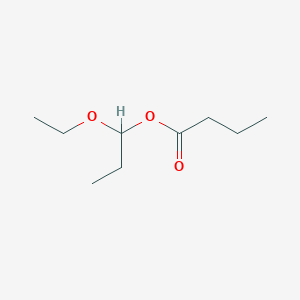
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
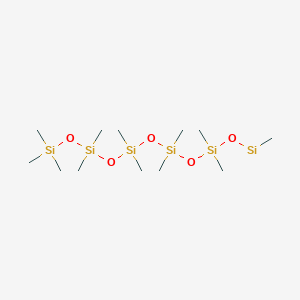
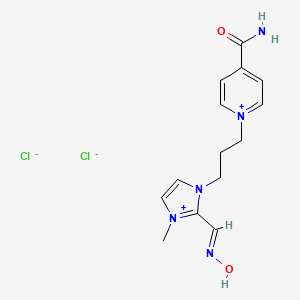
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
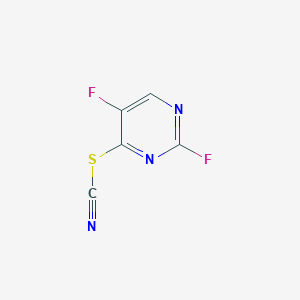
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
![6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene](/img/structure/B14290159.png)
